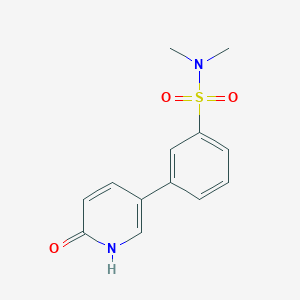
6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (6-DMSH-2H) is an important compound used in a variety of scientific research applications. It is a high-purity compound that has been used in a range of biochemical and physiological studies.
Scientific Research Applications
6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications, including the study of enzyme inhibitors, protein-protein interactions, and drug delivery systems. It has also been used in the study of receptor-ligand interactions, signal transduction pathways, and cell cycle regulation. Additionally, it has been used in the study of pharmacokinetics and pharmacodynamics.
Mechanism of Action
6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is thought to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It binds to the active site of the enzyme and prevents the substrate from binding, thus preventing the enzyme from catalyzing the reaction. Additionally, it is thought to inhibit the binding of other proteins to the enzyme, thus preventing the enzyme from functioning properly.
Biochemical and Physiological Effects
6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of several enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Additionally, it has been shown to inhibit the binding of several proteins to their receptors. In vivo studies have demonstrated that it can reduce the absorption of certain drugs, as well as reduce their bioavailability.
Advantages and Limitations for Lab Experiments
The use of 6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in lab experiments has several advantages. It is a high-purity compound, which makes it easier to work with in the lab. Additionally, it is relatively easy to synthesize, which makes it cost-effective. However, there are some limitations to its use. For example, it can be toxic in large doses, and it can interfere with the metabolism of certain drugs.
Future Directions
The future of 6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is promising. Research is ongoing to explore its potential use in the development of novel drug delivery systems, as well as its potential use as an inhibitor of enzymes involved in drug metabolism. Additionally, research is being done to explore its potential use in the study of signal transduction pathways and cell cycle regulation. Finally, research is being done to further understand its biochemical and physiological effects, as well as its potential toxicity in large doses.
Synthesis Methods
6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 3-N,N-dimethylsulfamoylphenyl-2-hydroxypyridine with a base to form the corresponding tertiary amine. The second step involves the reaction of the tertiary amine with a strong acid, such as sulfuric acid, to form the desired product. The entire reaction can be carried out in a single step, but it is more commonly done in two steps for better control of the reaction conditions.
properties
IUPAC Name |
N,N-dimethyl-3-(6-oxo-1H-pyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)11-6-3-5-10(9-11)12-7-4-8-13(16)14-12/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJXLQOIXQZPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














